molecular formula C11H11ClO5 B1303184 Dimethyl 2-(4-chlorophenoxy)malonate CAS No. 338400-09-2

Dimethyl 2-(4-chlorophenoxy)malonate

Cat. No. B1303184
CAS RN: 338400-09-2
M. Wt: 258.65 g/mol
InChI Key: QAZOUQVJXMWOAE-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenoxy)malonate is a chemical compound with the molecular formula C11H11ClO5 and a molecular weight of 258.66 . It is used for proteomics research .


Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(4-chlorophenoxy)malonate consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Dimethyl 2-(4-chlorophenoxy)malonate has been utilized in various chemical syntheses. For example, Mazin Nadhim Mousa Al Ugla (2011) conducted a study on the synthesis and evaluation of the topical anti-inflammatory activity of Dimethyl 4oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate, which involved the aldol condensation of benzaldehyde and acetone followed by Michael addition of dimethyl malonate (Al Ugla, 2011).
  • Similarly, G. Baudoux et al. (1998) detailed the structures of three compounds, including dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, as intermediates in the synthesis of chrysanthemic acid (Baudoux et al., 1998).

Applications in Organic Synthesis

  • Dimethyl malonate, a related compound, has found applications in various organic synthesis processes. For instance, M. Boichenko et al. (2020) developed a synthetic approach to a compound similar in structure to Dimethyl 2-(4-chlorophenoxy)malonate (Boichenko et al., 2020).
  • Moreover, N. Ishikawa and T. Yokozawa (1983) investigated the reactions of a base-sensitive substance similar to Dimethyl 2-(4-chlorophenoxy)malonate, exploring its alkylation and Michael addition reactions (Ishikawa & Yokozawa, 1983).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

dimethyl 2-(4-chlorophenoxy)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-5-3-7(12)4-6-8/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOUQVJXMWOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251520
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-chlorophenoxy)malonate

CAS RN

338400-09-2
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338400-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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